Cas no 1713463-06-9 ((2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid)

(2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a cyclopropyl substituent and an acetic acid functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a versatile intermediate for drug discovery. The presence of both a cyclopropyl ring and a carboxyl group enhances its utility in structure-activity relationship studies, enabling modifications for improved pharmacokinetic properties. Its rigid bicyclic framework may contribute to selective binding in biological targets. The compound is suitable for further derivatization, making it valuable for synthesizing novel bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators.
(2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid structure
1713463-06-9 structure
Product Name:(2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid
CAS No:1713463-06-9
MF:C11H13N3O3
MW:235.239222288132
CID:5191501
Update Time:2025-05-22

(2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid
    • Pyrazolo[1,5-a]pyrazine-5(4H)-acetic acid, 2-cyclopropyl-6,7-dihydro-4-oxo-
    • Inchi: 1S/C11H13N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h5,7H,1-4,6H2,(H,15,16)
    • InChI Key: YZSQMTHFWFXZOM-UHFFFAOYSA-N
    • SMILES: C12=CC(C3CC3)=NN1CCN(CC(O)=O)C2=O

(2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM510562-1g
2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)aceticacid
1713463-06-9 97%
1g
$539 2022-06-12

Additional information on (2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid

Recent Advances in the Study of (2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid (CAS: 1713463-06-9)

The compound (2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid (CAS: 1713463-06-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic molecule, characterized by a pyrazolo[1,5-a]pyrazine core, has been investigated for its unique pharmacological properties, particularly in the context of enzyme inhibition and modulation of biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key areas of research has been the synthesis and structural characterization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The optimized protocol involves a multi-step process starting from cyclopropylamine derivatives, followed by cyclization and functionalization to introduce the acetic acid moiety. X-ray crystallography and NMR spectroscopy were employed to confirm the compound's structure, revealing key interactions within its active site when bound to target proteins.

In terms of biological activity, (2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid has shown promising results as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE10A. Preclinical studies demonstrated its efficacy in reducing inflammatory markers in animal models of rheumatoid arthritis and neurodegenerative diseases. The compound's ability to modulate cyclic nucleotide signaling pathways suggests potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and Parkinson's disease. However, further pharmacokinetic studies are needed to evaluate its bioavailability and metabolic stability.

Another significant development is the exploration of this compound's role in cancer therapy. Research published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its inhibitory effects on protein kinases involved in tumor progression. In vitro assays using cancer cell lines showed dose-dependent suppression of cell proliferation and induction of apoptosis. Molecular docking studies suggested that the compound binds to the ATP-binding site of specific kinases, disrupting their activity. These findings position it as a potential lead compound for developing novel anticancer agents, though in vivo efficacy and toxicity profiles remain to be thoroughly investigated.

Despite these advancements, challenges persist in the clinical translation of (2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid. Issues such as solubility, metabolic clearance, and off-target effects need to be addressed through further structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical development, with a focus on optimizing its drug-like properties.

In conclusion, recent research on (2-Cyclopropyl-4-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid (CAS: 1713463-06-9) underscores its potential as a versatile scaffold for drug discovery. Its dual activity as a PDE inhibitor and kinase modulator opens avenues for multifunctional therapeutics. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ultimately contributing to the development of novel treatments for inflammatory and oncological diseases.

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